molecular formula C₂₀H₁₉F₂N₃O₅ B1145800 ドルテグラビル RR 異性体 CAS No. 1357289-29-2

ドルテグラビル RR 異性体

カタログ番号: B1145800
CAS番号: 1357289-29-2
分子量: 419.38
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dolutegravir RR isomer is a stereoisomer of dolutegravir, a second-generation integrase strand transfer inhibitor used in the treatment of human immunodeficiency virus type-1 (HIV-1) infection. Dolutegravir features a tricyclic carbamoyl pyridone core with two chiral carbon centers, which contribute to its unique stereochemistry and pharmacological properties .

科学的研究の応用

Scientific Research Applications

Dolutegravir RR isomer has diverse applications across several fields:

Chemistry

  • Analytical Chemistry : It serves as a reference standard for developing and validating analytical methods.

Biology

  • Biochemical Studies : The compound is studied for its interactions with biological macromolecules and its effects on cellular processes. It influences cellular functions by inhibiting HIV replication in various cell types.

Medicine

  • Antiretroviral Therapy : Dolutegravir RR isomer is integral in developing antiretroviral therapies for HIV-1 treatment. Its unique pharmacokinetic properties offer advantages over first-generation inhibitors, contributing to improved patient outcomes .

Industry

  • Pharmaceutical Formulation : The compound is used in pharmaceutical formulations and as a quality control standard due to its established efficacy and safety profile.

Pharmacokinetics and Efficacy

The pharmacokinetic profile of Dolutegravir RR isomer indicates a favorable absorption rate and distribution within the body. Studies have shown that it achieves high levels of viral suppression in patients, with a terminal elimination half-life of approximately 13–14 hours.

Clinical Studies

Recent cohort studies have demonstrated that Dolutegravir RR isomer significantly improves viral suppression rates among patients receiving antiretroviral therapy. In one study involving over 3,500 patients, those treated with Dolutegravir achieved a cumulative incidence of viral suppression of 58.9% .

Study ParameterResult
Cumulative Incidence of Viral Suppression58.9%
Switching ART Regimen4.1%
Loss to Program/Death23.4%

生化学分析

Biochemical Properties

Dolutegravir RR Isomer interacts with the HIV-1 integrase enzyme . This interaction inhibits the strand transfer step of retroviral DNA integration in the host cell , which is essential in the HIV replication cycle .

Cellular Effects

Dolutegravir RR Isomer has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting HIV replication in cells . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism related to the HIV replication cycle .

Molecular Mechanism

The molecular mechanism of Dolutegravir RR Isomer involves binding to the active site of the HIV-1 integrase enzyme . This binding blocks the strand transfer step of retroviral DNA integration in the host cell . This step is crucial for the HIV replication cycle, and its inhibition results in the prevention of viral activity .

Temporal Effects in Laboratory Settings

It is known that Dolutegravir, the parent compound of Dolutegravir RR Isomer, has a terminal elimination half-life of 13–14 hours . This suggests that Dolutegravir RR Isomer may also have a similar stability profile.

Dosage Effects in Animal Models

Studies on Dolutegravir have shown its effectiveness in both antiretroviral therapy-naive and -experienced participants

Metabolic Pathways

Dolutegravir RR Isomer is likely to be involved in similar metabolic pathways as Dolutegravir. Dolutegravir’s major and minor metabolic pathways are uridine diphosphate glucuronosyltransferase 1A1 and cytochrome P450 (CYP)-3A4, respectively . It neither induces nor inhibits CYP isoenzymes .

Transport and Distribution

Dolutegravir, the parent compound, has an apparent volume of distribution of 17.4 L , suggesting that Dolutegravir RR Isomer may have a similar distribution profile.

準備方法

化学反応の分析

Types of Reactions: Dolutegravir undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .

類似化合物との比較

Uniqueness: Dolutegravir RR isomer is unique due to its enhanced resistance profile and higher barrier to resistance compared to first-generation integrase inhibitors. Its stereochemistry also contributes to its distinct pharmacological properties and efficacy in treating HIV-1 infection .

生物活性

Dolutegravir (DTG) is a second-generation integrase strand transfer inhibitor (INSTI) widely used in the treatment of HIV-1 infection. The RR isomer of dolutegravir, specifically the R,R stereoisomer, has garnered attention for its unique biological activity and potential advantages over its S,S counterpart. This article delves into the biological activity of the Dolutegravir RR isomer, examining its mechanism of action, pharmacokinetics, efficacy in clinical studies, and implications for future research.

Overview of Dolutegravir RR Isomer

Dolutegravir features a tricyclic carbamoyl pyridone core with two chiral centers, resulting in distinct stereoisomers. The RR isomer is characterized by its specific spatial arrangement, which may influence its interaction with the HIV integrase enzyme compared to the more common S,S isomer.

Dolutegravir inhibits HIV replication by blocking the strand transfer step of retroviral DNA integration, a critical phase in the viral life cycle. This inhibition disrupts the ability of HIV to integrate its genetic material into the host cell’s DNA, effectively preventing viral replication . The binding affinity and efficacy of the RR isomer are under investigation to determine if it offers enhanced antiviral activity compared to its S,S counterpart.

Pharmacokinetics

Dolutegravir exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed with peak plasma concentrations reached within a few hours.
  • Half-life : Approximately 13–14 hours, allowing for once-daily dosing.
  • Metabolism : Primarily metabolized by uridine diphosphate glucuronosyltransferase 1A1 (UGT1A1) with minor involvement of cytochrome P450 3A4 .

Table 1: Pharmacokinetic Properties of Dolutegravir

PropertyValue
AbsorptionRapid
Peak Concentration TimeHours post-dose
Half-life13–14 hours
Major Metabolic PathwayUGT1A1
Minor Metabolic PathwayCYP3A4

Efficacy in Clinical Studies

Clinical trials have demonstrated the efficacy of dolutegravir in various patient populations. Notably, studies have shown that dolutegravir maintains activity even in patients with resistance to other antiretroviral agents.

Case Study: Efficacy in Treatment-Experienced Patients

In a phase IIb study involving treatment-experienced patients with genotypic evidence of resistance to raltegravir (RAL), dolutegravir was administered at varying doses. The results indicated a rapid antiviral response with significant reductions in plasma HIV-1 RNA levels .

Table 2: Efficacy Results from Clinical Trials

StudyPopulationPrimary Endpoint Achieved (%)
Phase IIb StudyTreatment-experienced96% (Cohort II)
SPRING-2 TrialART-naiveNon-inferior to RAL
FLAMINGO StudyComparison with darunavir90% virologic suppression

Resistance and Emerging Data

Emerging data indicate that while dolutegravir is highly effective, there are instances of acquired resistance. A study found that approximately 9% of individuals on dolutegravir-based ART exhibited signs of resistance after prolonged treatment . This highlights the importance of monitoring and managing potential resistance mutations.

Future Research Directions

The unique properties of the Dolutegravir RR isomer present opportunities for further research:

  • Comparative Studies : Investigating how the RR isomer interacts differently with HIV integrase compared to the S,S isomer.
  • Combination Therapies : Exploring potential interactions between the RR isomer and other antiretroviral medications.
  • Drug Development : Utilizing insights from the RR isomer's activity to design new INSTIs with improved efficacy and specificity .

特性

IUPAC Name

(3R,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWKPHLQXYSBKR-MEBBXXQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357289-29-2
Record name 4-epi-Dolutegravir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357289292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-EPI-DOLUTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA8ZEA9QPD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。